![molecular formula C27H34O6 B14775819 8,11,14,17,20,23-Hexaoxapentacyclo[22.5.2.24,7.01,5.027,30]tritriaconta-4,6,24(31),25,27(30),32-hexaene](/img/structure/B14775819.png)
8,11,14,17,20,23-Hexaoxapentacyclo[22.5.2.24,7.01,5.027,30]tritriaconta-4,6,24(31),25,27(30),32-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,11,14,17,20,23-Hexaoxapentacyclo[225224,701,5027,30]tritriaconta-4,6,24(31),25,27(30),32-hexaene is a complex organic compound characterized by its unique polycyclic structure
Preparation Methods
The synthesis of 8,11,14,17,20,23-Hexaoxapentacyclo[22.5.2.24,7.01,5.027,30]tritriaconta-4,6,24(31),25,27(30),32-hexaene involves multiple steps, typically starting with simpler organic molecules. The synthetic routes often include cyclization reactions, etherification, and other organic transformations under controlled conditions. Industrial production methods may involve the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ether linkages. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8,11,14,17,20,23-Hexaoxapentacyclo[22.5.2.24,7.01,5.027,30]tritriaconta-4,6,24(31),25,27(30),32-hexaene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets through its ether linkages and polycyclic structure. These interactions can influence various biochemical pathways, depending on the specific application. For example, in drug delivery, it can encapsulate drugs and release them in a controlled manner.
Comparison with Similar Compounds
Similar compounds include other polycyclic ethers and complex organic molecules with multiple ether linkages. Examples include:
- 2,5,8,11,14,17,20,23,26,29,32,35,38-Tridecaoxatetracontan-40-ol
- 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine
- 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-ol What sets 8,11,14,17,20,23-Hexaoxapentacyclo[22.5.2.24,7.01,5.027,30]tritriaconta-4,6,24(31),25,27(30),32-hexaene apart is its unique polycyclic structure, which provides distinct chemical and physical properties.
Properties
Molecular Formula |
C27H34O6 |
|---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
8,11,14,17,20,23-hexaoxapentacyclo[22.5.2.24,7.01,5.027,30]tritriaconta-4,6,24(31),25,27(30),32-hexaene |
InChI |
InChI=1S/C27H34O6/c1-3-23-19-25-21(1)5-7-27(25)8-6-22-2-4-24(20-26(22)27)33-18-16-31-14-12-29-10-9-28-11-13-30-15-17-32-23/h1-4,19-20H,5-18H2 |
InChI Key |
ZURBRESCEJATTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC23CCC4=C2C=C(C=C4)OCCOCCOCCOCCOCCOC5=CC3=C1C=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


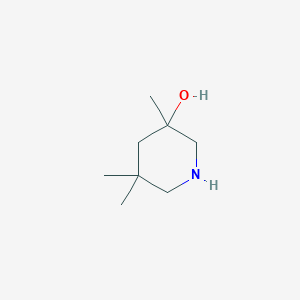
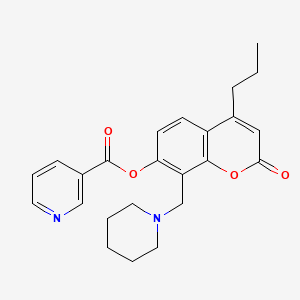
![N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine](/img/structure/B14775747.png)

![Iron, dichloro[2,6-dimethyl-N-[1-[9-[2,4,6-tris(1-methylethyl)phenyl]-1,10-phenanthrolin-2-yl-kappaN1,kappaN10]ethylidene]benzenamine-kappaN]-, (SP-5-13)-](/img/structure/B14775758.png)
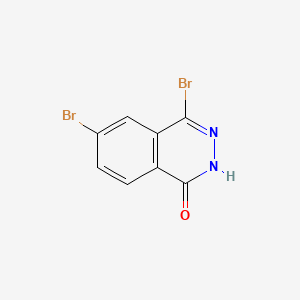
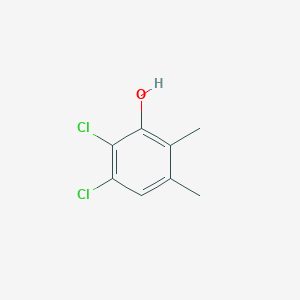
![12,12,24,24-Tetrahexadecyl-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B14775772.png)
![2-(3'-Chloro-5-fluoro-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14775784.png)
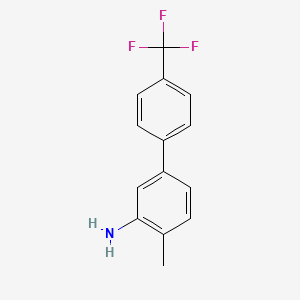
![benzyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-methylcarbamate](/img/structure/B14775804.png)
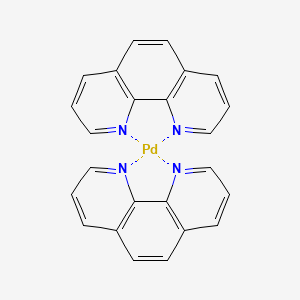
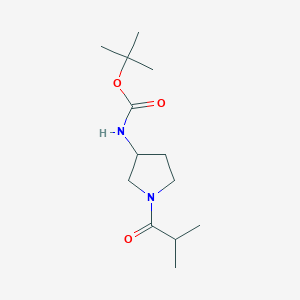
![5,5-Difluoro-1-oxaspiro[2.3]hexane](/img/structure/B14775826.png)
